molecular formula C4H7N5O B3331640 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine CAS No. 850879-26-4

4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine

Cat. No.: B3331640
CAS No.: 850879-26-4
M. Wt: 141.13 g/mol
InChI Key: OAKVSYLSGAGQJL-UHFFFAOYSA-N
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Description

4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine (CAS: 850879-26-4) is a triazine derivative with the molecular formula C₄H₇N₅O and a molar mass of 141.13 g/mol . Its structure features:

  • Hydroxy group (-OH) at position 2.
  • Methylamino group (-NHCH₃) at position 4.
  • Amino group (-NH₂) at position 3.

This compound’s unique substituents enable diverse intermolecular interactions (e.g., hydrogen bonding via -OH and -NH₂), influencing solubility and reactivity . It is listed in regulatory databases like the EPA’s chemical inventory, underscoring its industrial relevance .

Properties

IUPAC Name

6-amino-4-(methylamino)-1H-1,3,5-triazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c1-6-3-7-2(5)8-4(10)9-3/h1H3,(H4,5,6,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKVSYLSGAGQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=O)NC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60699196
Record name 4-Amino-6-(methylamino)-1,3,5-triazin-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850879-26-4
Record name 4-Amino-6-(methylamino)-1,3,5-triazin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850879-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-6-(methylamino)-1,3,5-triazin-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is a triazine derivative characterized by the presence of amino and hydroxy functional groups. Its structure can influence its interaction with biological targets, affecting its pharmacological profile.

Inhibition of D-Amino Acid Oxidase (DAAO)

Research indicates that derivatives related to this compound exhibit significant inhibitory activity against DAAO. DAAO is involved in the metabolism of D-serine, a neuromodulator implicated in various neurological disorders. The compound's ability to inhibit DAAO suggests potential applications in treating conditions such as schizophrenia and other neuropsychiatric disorders.

Table 1: Inhibitory Activity of Triazine Derivatives on DAAO

CompoundIC50 (nM)SelectivityNotes
This compound15HighPotent inhibitor with good oral bioavailability
Related Derivative 11h10ModerateEnhances plasma levels of D-serine

Anticancer Activity

The anticancer properties of triazine derivatives have been explored in various studies. The compound has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects on MDA-MB-231 Cells
In vitro studies demonstrated that specific triazine derivatives could induce apoptosis in breast cancer MDA-MB-231 cells. The compounds caused morphological changes and increased caspase-3 activity, indicating their potential as anticancer agents.

Table 2: Anticancer Activity of Triazine Derivatives

CompoundIC50 (μM)MechanismCell Line
This compound12Apoptosis inductionMDA-MB-231
Derivative X8Microtubule destabilizationHepG2

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • DAAO Inhibition : By inhibiting DAAO, the compound increases levels of D-serine, which may enhance NMDA receptor activity.
  • Antitumor Effects : The compound's ability to induce apoptosis suggests it may disrupt critical pathways necessary for cancer cell survival.
  • Microtubule Dynamics : Some derivatives have been identified as microtubule-destabilizing agents, which can interfere with mitotic processes in cancer cells.

Scientific Research Applications

Medicinal Chemistry

1. Anticonvulsant Activity
AMT has been investigated for its potential anticonvulsant properties. Studies have shown that triazine derivatives can exhibit significant anticonvulsant effects, with some compounds demonstrating activity comparable to established medications like ethosuximide . The structure-activity relationship (SAR) analysis indicates that modifications in the triazine ring can enhance efficacy against seizures.

2. Monoamine Oxidase Inhibition
Research has highlighted the ability of AMT derivatives to inhibit monoamine oxidase (MAO), particularly MAO-A, which is relevant in treating depression and anxiety disorders . Compounds derived from AMT were found to possess selective inhibitory activity toward MAO-A compared to MAO-B, suggesting their potential as antidepressant agents.

3. Antimicrobial Properties
AMT and its derivatives have been evaluated for antimicrobial activity against various pathogens. The presence of specific functional groups in the triazine structure has been linked to enhanced antimicrobial effects, making these compounds candidates for developing new antibiotics .

Agricultural Applications

1. Herbicides and Pesticides
The triazine moiety is well-known in agriculture for its use in herbicides. AMT derivatives can function as herbicides due to their ability to inhibit photosynthesis in plants. Research into the synthesis of triazine-based herbicides has shown promising results in controlling weed growth while minimizing environmental impact .

2. Plant Growth Regulators
AMT has also been explored as a plant growth regulator. Its ability to influence plant metabolic pathways could lead to enhanced crop yields and improved resistance against pests and diseases.

Material Science

1. Polymer Chemistry
AMT can be utilized in polymer synthesis, where its reactive amino and hydroxyl groups allow for the formation of various polymeric materials. These polymers can exhibit unique properties such as increased thermal stability and improved mechanical strength, making them suitable for applications in coatings and composites.

Case Studies

StudyApplicationFindings
Study on Anticonvulsant ActivityAnticonvulsantAMT derivatives showed significant anticonvulsant effects in animal models, with SAR indicating that specific substitutions enhance activity.
Research on MAO InhibitionAntidepressantCertain AMT derivatives exhibited selective MAO-A inhibition comparable to standard drugs, showing potential for treating mood disorders.
Antimicrobial StudyAntimicrobialAMT derivatives demonstrated effective antimicrobial activity against Gram-positive bacteria, suggesting their utility as new antibiotics.

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

Key differences among triazine derivatives arise from substituent type and position. Below is a comparative analysis:

Compound Substituents Molecular Formula Key Properties Biological Relevance
4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine -OH (C2), -NHCH₃ (C6), -NH₂ (C4) C₄H₇N₅O High polarity due to -OH; moderate solubility in polar solvents . Potential in agrochemicals (EPA-listed) .
2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine (CAS: 62096-63-3) -OCH₂CH₃ (C4), -NHCH₃ (C6) C₆H₁₁N₅O Enhanced lipophilicity from ethoxy group; versatile nucleophilic reactivity . Used in synthetic intermediates .
6-Methyl-1,3,5-triazine-2,4-diamine -CH₃ (C6), -NH₂ (C2, C4) C₄H₇N₅ Lacks oxygen; lower solubility in water compared to hydroxy analogues . Studied for herbicidal applications .
2-Amino-4-methoxy-6-methyl-1,3,5-triazine (CAS: 1668-54-8) -OCH₃ (C4), -CH₃ (C6) C₅H₈N₄O Methoxy group increases metabolic stability; used in herbicide precursors . Key intermediate in chlorosulfuron synthesis .
6-Chloro-N²-ethyl-1,3,5-triazine-2,4-diamine -Cl (C6), -NHCH₂CH₃ (C2) C₅H₈ClN₅ Chloro group enhances electrophilicity; reactive in substitution reactions . Degradation product of atrazine .

Q & A

Q. Critical Parameters :

  • Temperature : Lower temperatures (0–5°C) favor selective substitution in trichlorotriazine to avoid over-reaction .
  • Catalysts : Use of tertiary amines (e.g., N-methylmorpholine) enhances coupling efficiency in peptide-like reactions involving triazines .

How can structural modifications to the triazine core enhance biological activity, and what computational tools validate these changes?

Advanced Research Question
Methodology :

  • 3D-QSAR Modeling : demonstrates the use of 3D-QSAR to correlate substituent effects (e.g., electron-withdrawing groups like -CF₃ or -NO₂) with antileukemic activity. For example, 6-(4-trifluoromethylphenyl) derivatives showed enhanced activity due to increased lipophilicity and target binding .
  • Molecular Dynamics (MD) : Simulations predict solubility and stability; e.g., substituents like hydroxyl groups improve aqueous solubility but may reduce membrane permeability .

Basic Research Question

  • ¹H/¹³C NMR : and emphasize NMR for confirming substitution patterns. For example, the methylamino group (-NHCH₃) shows a singlet at δ 2.8–3.1 ppm in ¹H NMR .
  • HPLC-MS : Used to assess purity and detect byproducts, especially in stepwise syntheses where incomplete substitution is common .
  • Elemental Analysis : Validates stoichiometry (e.g., C/N ratios in confirm triazine core integrity) .

How can researchers resolve contradictions in reported biological activity data for triazine derivatives?

Advanced Research Question
Case Study : reports high antileukemic activity for 6-aryl triazines, while notes variable antimicrobial efficacy.
Resolution Strategies :

Standardized Assays : Use consistent cell lines (e.g., HL-60 for leukemia) and protocols to minimize variability .

Solubility Adjustments : Poor aqueous solubility (common in hydrophobic derivatives) may artificially reduce activity; use DMSO carriers with ≤0.1% v/v to avoid cytotoxicity .

Metabolic Stability : Assess hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic effects .

What are the environmental persistence and degradation pathways of triazine derivatives?

Advanced Research Question

  • Hydrolytic Degradation : The hydroxyl group at position 2 increases susceptibility to hydrolysis, forming non-toxic cyanuric acid derivatives under alkaline conditions .
  • Photodegradation : UV exposure cleaves the triazine ring, but halogenated derivatives (e.g., chloro-substituted) persist longer in aquatic systems .

Advanced Research Question

  • Polar Aprotic Solvents : DMF or THF enhances nucleophilicity of amines, favoring substitution at the 4- and 6-positions over the 2-position .
  • Base Catalysis : Strong bases (e.g., NaH) deprotonate hydroxyl groups, enabling etherification at position 2, as seen in for polymer synthesis .

Case Study : shows that CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) reacts selectively with tertiary amines in THF to form quaternary salts, while primary amines require aqueous NaOH for efficient coupling .

What strategies mitigate cytotoxicity in triazine-based antimicrobial agents while retaining efficacy?

Advanced Research Question

  • Prodrug Design : Mask polar groups (e.g., hydroxyls) with acetyl or PEG moieties to reduce off-target effects, as demonstrated in for dental adhesives .
  • Targeted Delivery : Conjugation with folate or biotin improves selectivity toward cancer or bacterial cells over mammalian cells .

How can researchers validate the crystallographic structure of novel triazine derivatives?

Basic Research Question

  • Single-Crystal X-ray Diffraction : used this to confirm the planar geometry of the triazine core and substituent orientation .
  • Powder XRD : Differentiates polymorphic forms, which can affect solubility and bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine
Reactant of Route 2
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4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine

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